11-Methyl-5-(morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and overall structure. Without more specific information, it’s difficult to predict the exact reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined experimentally or predicted based on its structure. For this compound, some properties are listed as follows: Molecular Weight: 319.43 g/mol, storage temperature: Room Temperature, Purity: 95%, Physical Form: powder .Scientific Research Applications
Metal Complex Formation
The study by Punji, Mague, and Balakrishna (2007) discusses Group 11 metal complexes with mesocyclic thioether aminophosphonites, highlighting the potential of such structures in catalysis and material science. These complexes show interactions that could be crucial for understanding the reactivity and stability of related compounds in various scientific applications (Punji, Mague, & Balakrishna, 2007).
Antimicrobial Agents
Sahin et al. (2012) designed and synthesized new 1,2,4-triazole derivatives containing a morpholine moiety, demonstrating antimicrobial activities. Such derivatives could be valuable in the development of new antimicrobial agents, indicating the broad applicability of compounds with morpholine groups in pharmaceutical research (Sahin et al., 2012).
Spectral Analysis
Franklin et al. (2011) performed a structural and spectral analysis of a Mannich base derivative, providing insights into the electronic and geometric configuration that could be useful in the development of optical materials or sensors. Understanding these interactions helps in tailoring materials for specific optical properties (Franklin et al., 2011).
Synthesis and Reactivity
Collins, Hughes, and Johnson (2000) explored the chemical modification of 3-Phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones, providing valuable information on the synthesis routes and reactivity of such compounds. This knowledge is crucial for designing synthetic pathways for complex molecules in drug development and materials science (Collins, Hughes, & Johnson, 2000).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For this compound, the following hazard statements are listed: H302, H312, H315, H319, H332, H335. These codes correspond to specific hazards, such as harmful if swallowed (H302) or causes skin irritation (H315) .
Future Directions
Properties
IUPAC Name |
7-methyl-2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-10-2-3-11-12(8-10)22-16-14(11)15(20)17-13(18-16)9-19-4-6-21-7-5-19/h10H,2-9H2,1H3,(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQPGIBDTGOAMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CN4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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